(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8BrNS·HCl and a molecular weight of 242.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a methyl group on the thiophene ring, as well as an amine group attached to the methylene carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride typically involves the bromination of 5-methylthiophene followed by the introduction of the methanamine group. One common method includes the following steps:
Bromination: 5-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylthiophene.
Amination: The brominated product is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group, forming (3-Bromo-5-methylthiophen-2-yl)methanamine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophenes.
Scientific Research Applications
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: Lacks the methanamine group, making it less versatile in biological applications.
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride: Contains a pyridine ring instead of a thiophene ring, which can alter its chemical reactivity and biological activity.
(3-Bromo-5-methylthiophen-2-yl)methanesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is unique due to the combination of the bromine atom, the methyl group, and the methanamine group on the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and potential bioactive compounds .
Properties
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4-2-5(7)6(3-8)9-4;/h2H,3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAYVCYVURWMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.